molecular formula C13H27NO2 B098090 Ethyl 11-aminoundecanoate CAS No. 15351-28-7

Ethyl 11-aminoundecanoate

Cat. No. B098090
CAS RN: 15351-28-7
M. Wt: 229.36 g/mol
InChI Key: QHNDMDXXMVBFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 11-aminoundecanoate, also known as L-Ethyl 11-aminoundecanoate, is a chemical compound that belongs to the family of fatty acid derivatives. It is a colorless liquid with a molecular formula of C12H25NO2 and a molecular weight of 215.33 g/mol. Ethyl 11-aminoundecanoate has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and material science.

Mechanism of Action

The exact mechanism of action of ethyl 11-aminoundecanoate is not fully understood, but it is believed to work by disrupting the cellular membranes of microorganisms and cancer cells. This disrupts their ability to function properly and ultimately leads to their death.
Biochemical and Physiological Effects:
Ethyl 11-aminoundecanoate has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of lipid metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 11-aminoundecanoate in lab experiments is its versatility. It can be easily synthesized and modified to create a wide range of derivatives with different properties and activities. However, one of the main limitations is its toxicity, which can make it difficult to work with in certain settings. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are many potential future directions for research on ethyl 11-aminoundecanoate. Some of the most promising areas of investigation include the development of new drugs and therapies for the treatment of microbial infections and cancer, the study of its effects on lipid metabolism and metabolic disorders, and the exploration of its potential applications in material science and nanotechnology. As more is learned about the properties and activities of this compound, it is likely that new and exciting applications will continue to emerge.

Synthesis Methods

Ethyl 11-aminoundecanoate can be synthesized through a variety of methods, including the reaction of 11-bromoundecanoic acid with ethylamine or the reaction of 11-chloroundecanoic acid with ammonia. Both of these methods involve the use of strong acids and bases and require careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

Ethyl 11-aminoundecanoate has been used in a wide range of scientific research applications, including as a building block for the synthesis of various biologically active compounds. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

15351-28-7

Product Name

Ethyl 11-aminoundecanoate

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

ethyl 11-aminoundecanoate

InChI

InChI=1S/C13H27NO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12,14H2,1H3

InChI Key

QHNDMDXXMVBFTM-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCCN

Canonical SMILES

CCOC(=O)CCCCCCCCCCN

synonyms

11-Aminoundecanoic acid ethyl ester

Origin of Product

United States

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